molecular formula C21H16F4 B1590194 1,1':4',1''-Terphenyl, 2',3,4,5-tetrafluoro-4''-propyl- CAS No. 205806-87-7

1,1':4',1''-Terphenyl, 2',3,4,5-tetrafluoro-4''-propyl-

Cat. No. B1590194
M. Wt: 344.3 g/mol
InChI Key: YBPXWWAJMUUUAV-UHFFFAOYSA-N
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Description

“1,1’:4’,1’‘-Terphenyl, 2’,3,4,5-tetrafluoro-4’'-propyl-” is a chemical compound with the CAS number 205806-87-7 . It is also known as “2’,3,4,5-Tetrafluoro-4’‘-propyl-1,1’:4’,1’'-terphenyl” in English .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,1’:4’,1’‘-Terphenyl, 2’,3,4,5-tetrafluoro-4’'-propyl-” are not explicitly provided in the search results .

Scientific Research Applications

Thermophysical Property Data Analysis

  • Scientific Field : Physical Chemistry .
  • Application Summary : This compound is used in the generation of critically evaluated thermophysical property data for pure compounds, with a primary focus on organics .
  • Methods of Application : The data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
  • Results or Outcomes : The application provides access to a collection of critically evaluated thermodynamic property data for pure compounds .

Organic Synthesis

  • Scientific Field : Organic Chemistry .
  • Application Summary : This compound has been used in the synthesis of 4-bromo-1,1’:4’,1’‘-terphenyl and 4-methyl-1,1’:4’,1’'-terphenyl .
  • Methods of Application : The synthesis involved Stevens rearrangement of quaternary ammonium salts containing specific groups .
  • Results or Outcomes : The resulting amines underwent deamination with the formation of 4-bromo-1,1’:4’,1’‘-terphenyl and 4-methyl-1,1’:4’,1’'-terphenyl in high yields .

Metal Organic Framework (MOF) Synthesis

  • Scientific Field : Materials Science .
  • Application Summary : This compound is used as a linker for the synthesis of NOTT-101 metal organic framework (MOFs) .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The application results in the synthesis of NOTT-101 MOFs .

Construction of Covalent Organic Frameworks

  • Scientific Field : Materials Science .
  • Application Summary : This compound is used in the construction of covalent organic frameworks in applications of gas uptake, photocatalytic detoxification, induced electrochemiluminescence and energy storage applications .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The application results in the construction of covalent organic frameworks with various applications .

Light-Emitting Diodes

  • Scientific Field : Electronics .
  • Application Summary : This compound is used as a ligand linker for covalent organic frameworks (COFs) in the application of light-emitting diodes .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The application results in the construction of COFs that can be used in light-emitting diodes .

Photocatalytic Detoxification Reactions

  • Scientific Field : Environmental Science .
  • Application Summary : This compound is used in photocatalytic detoxification reactions .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The application results in the generation of reactive oxygen species (ROS) to the effect of 5-fold for the photocatalytic detoxification of a sulfur mustard simulant .

Visible Light-Induced Hydrogen Evolution

  • Scientific Field : Energy Science .
  • Application Summary : This compound is used in the construction of microporous organic nanorods with electronic push–pull skeletons for visible light-induced hydrogen evolution from water .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The application results in the generation of hydrogen from water under visible light .

Energy Storage Applications

  • Scientific Field : Energy Science .
  • Application Summary : This compound is used in the construction of covalent organic frameworks for energy storage applications .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The application results in the construction of covalent organic frameworks that can be used for energy storage .

properties

IUPAC Name

1,2,3-trifluoro-5-[2-fluoro-4-(4-propylphenyl)phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F4/c1-2-3-13-4-6-14(7-5-13)15-8-9-17(18(22)10-15)16-11-19(23)21(25)20(24)12-16/h4-12H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPXWWAJMUUUAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC(=C(C(=C3)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60475770
Record name 1,1':4',1''-Terphenyl, 2',3,4,5-tetrafluoro-4''-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1':4',1''-Terphenyl, 2',3,4,5-tetrafluoro-4''-propyl-

CAS RN

205806-87-7
Record name 3-BB(F)B(F,F)-F
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205806-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1':4',1''-Terphenyl, 2',3,4,5-tetrafluoro-4''-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1':4',1''-Terphenyl, 2',3,4,5-tetrafluoro-4''-propyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.422
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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